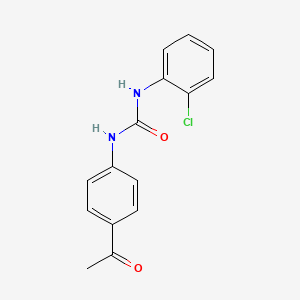

1-(4-乙酰苯基)-3-(2-氯苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as aryl ureas with chloro-substituted phenyl groups. These compounds are of interest due to their potential biological activities. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. These compounds are structurally related to the compound , as they also contain aryl and chlorophenyl groups attached to a urea moiety.

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in paper , involves the use of 4-phenylbutyric acid and alkylanilines. The resulting compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and others, were synthesized to assess their cytotoxicity against human adenocarcinoma cells. Although the exact synthesis of "1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea" is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

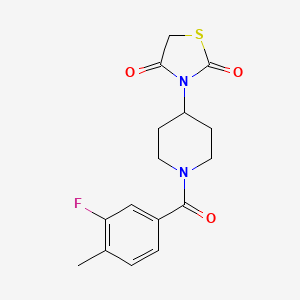

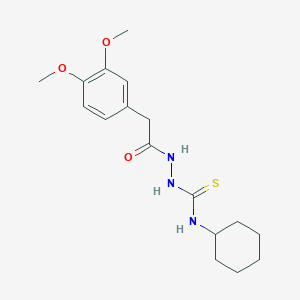

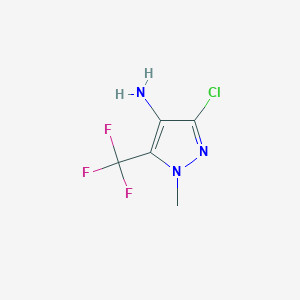

The molecular structure of "1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea" would consist of two phenyl rings, one with an acetyl substituent and the other with a chloro substituent, connected through a urea linkage. The presence of these functional groups could influence the compound's reactivity and interaction with biological targets. The structure-activity relationship observed in paper suggests that the positioning of these substituents and the overall molecular architecture can significantly impact the biological activity of such compounds.

Chemical Reactions Analysis

While the specific chemical reactions of "1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea" are not discussed, paper provides insight into the reactivity of structurally related aryl ureas. The cytotoxicity of these compounds was evaluated, and it was found that the non-nitroso derivatives exhibited significant cytotoxic effects, comparable to known anticancer agents like chlorambucil. This suggests that the urea moiety and the chloro-substituent play a crucial role in the chemical reactivity of these molecules in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea" can be inferred to some extent from the related compounds discussed in the papers. For example, the presence of the acetyl group could affect the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes. The chlorophenyl group could contribute to the molecule's stability and reactivity. However, without specific data on the compound , these properties are speculative based on the structural similarities to the compounds studied in paper .

科学研究应用

环境检测与分析

1-(4-乙酰苯基)-3-(2-氯苯基)脲尚未被直接研究,但已对相关化合物(如三氯卡班(一种多氯苯基脲类杀虫剂))进行了环境出现分析。引入了液相色谱电喷雾电离质谱法(LC/ESI/MS)来测定水生环境中的三氯卡班浓度,这表明了由于其环境影响而检测类似化合物的必要性。该方法显示了在监测环境污染物中使用与 1-(4-乙酰苯基)-3-(2-氯苯基)脲相关的结构的潜在应用 (Halden & Paull, 2004)。

抗菌剂的电芬顿降解

利用电芬顿系统对与 1-(4-乙酰苯基)-3-(2-氯苯基)脲密切相关的抗菌剂(如三氯生和三氯卡班)的降解进行了研究。这些发现突出了氯化苯基脲衍生物的降解途径,这可以指导类似化合物的处理策略的开发 (Sirés 等,2007)。

阴离子配位化学

质子化脲基配体与无机氧酸相互作用的研究证明了脲衍生物在与各种阴离子形成复杂结构方面的多功能性。这项研究提供了对 1-(4-乙酰苯基)-3-(2-氯苯基)脲等化合物在阴离子存在下的化学行为的见解,为化学传感和分子识别技术提供了潜在的应用 (Wu 等,2007)。

抗氧化活性

合成了一系列脲、硫脲和硒脲衍生物,并评估了它们的体外抗氧化活性。这项研究强调了与 1-(4-乙酰苯基)-3-(2-氯苯基)脲结构相似的化合物作为有效抗氧化剂的潜力,表明了脲衍生物在药物应用中的广泛用途 (Reddy 等,2015)。

光催化应用

用脲衍生物改性二氧化钛光催化剂以同时产生氢气和降解有机污染物代表了与 1-(4-乙酰苯基)-3-(2-氯苯基)脲类似的化合物的应用新途径。这种方法突出了脲衍生物在提高光催化效率中的作用,表明了在环境修复和可持续能源生产中的潜在应用 (Kim、Monllor-Satoca 和 Choi,2012)。

属性

IUPAC Name |

1-(4-acetylphenyl)-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-10(19)11-6-8-12(9-7-11)17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAFRNOSMBAYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)

![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)